Lenvatinib metabolite ME115

Description

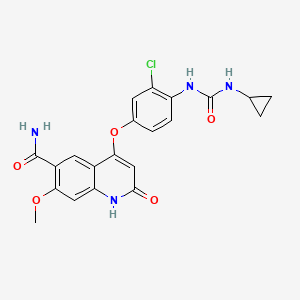

Lenvatinib metabolite ME115 is a quinolone derivative formed via the oxidation of lenvatinib, primarily mediated by aldehyde oxidase (AO) rather than cytochrome P450 (CYP) enzymes . ME115 is a significant fecal metabolite, accounting for 16–21.28% of the total radioactivity in feces 72–168 hours post-administration . Unlike other metabolites, ME115 exhibits minimal inhibitory activity against AO or CYP enzymes, even at high concentrations (50 µmol/L) . Its formation and excretion profile highlights its role as a terminal metabolite in lenvatinib’s elimination pathway, with negligible renal excretion (0.49% in urine) .

Properties

CAS No. |

1788899-64-8 |

|---|---|

Molecular Formula |

C21H19ClN4O5 |

Molecular Weight |

442.9 g/mol |

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide |

InChI |

InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29) |

InChI Key |

CCRBWARCHWHBNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .

Industrial Production Methods

Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.

Chemical Reactions Analysis

Types of Reactions

Lenvatinib metabolite ME115 undergoes various chemical reactions, including:

Oxidation: Conversion of lenvatinib to its N-oxide form.

Hydrolysis: Breakdown of lenvatinib into smaller fragments.

Glucuronidation: Addition of glucuronic acid to lenvatinib.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: For oxidation reactions.

Water and enzymes: For hydrolysis.

Glucuronic acid: For glucuronidation.

Major Products Formed

The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .

Scientific Research Applications

Lenvatinib metabolite ME115 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and biotransformation of lenvatinib.

Biology: Understanding the biological effects and interactions of lenvatinib and its metabolites.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of lenvatinib in cancer treatment.

Industry: Developing improved methods for the synthesis and production of lenvatinib and its derivatives .

Mechanism of Action

Lenvatinib metabolite ME115 exerts its effects by inhibiting the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, FGFR4), platelet-derived growth factor receptor-alpha (PDGFRα), and other tyrosine kinases involved in tumor proliferation and angiogenesis . These receptors play a crucial role in the activation of signal transduction pathways that regulate cellular processes such as cell proliferation, migration, apoptosis, and differentiation .

Comparison with Similar Compounds

Metabolic Pathways and Excretion

The table below summarizes key metabolites of lenvatinib and their characteristics:

Key Findings :

- ME115 vs. ME118: Both are quinolone derivatives, but ME115 is directly formed via AO, whereas ME118 requires prior conversion of ME114 . ME115 is excreted in higher quantities in feces (16–21.28%) compared to ME118 (11%) .

- ME115 vs. ME107 : ME107 is a CYP3A4-derived metabolite with moderate AO inhibitory activity (IC50: 30.78 µmol/L), unlike ME115, which lacks significant inhibition .

- ME115 vs. ME114 : ME114 is a precursor to ME118 and exhibits partial CYP-mediated formation, while ME115 is exclusively AO-dependent .

Enzyme Inhibition Profiles

| Metabolite | AO Inhibition (IC50) | CYP Inhibition |

|---|---|---|

| ME115 | >50 µmol/L | Negligible |

| ME114 | 11.57 µmol/L | – |

| ME107 | 30.78 µmol/L | – |

| Lenvatinib | >100 µmol/L | Moderate |

Implications :

- ME115’s lack of inhibition suggests a lower risk of interactions, supporting its classification as a non-active metabolite .

Functional Comparison with Non-Metabolite Kinase Inhibitors

| Compound | Target | Binding Stability (RMSF) | Key Interactions |

|---|---|---|---|

| Lenvatinib | VEGFR | Moderate | Hydrophobic pockets |

| EGCG | VEGFR | High | Hydrogen bonds with Ser97, Asn92 |

Key Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.